5-Ethynyl-2-fluoro-4-methylpyridine

Description

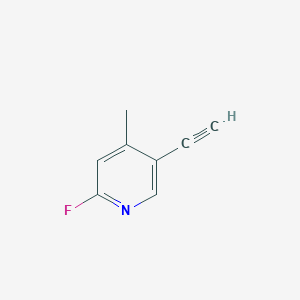

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICWQGKLHDZHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Balancing Steric and Electronic Effects:the Rational Design of Substituted Pyridines Requires a Careful Balance of the Steric and Electronic Effects of Each Functional Group.nih.govresearchgate.netelectron Donating Groups Like Methyl Can Increase Basicity and Influence the Overall Electron Density, While Bulky Groups Can Sterically Direct Incoming Reagents to Less Hindered Positions.researchgate.netunderstanding and Predicting the Additive Effects of Multiple Substituents is Crucial for Designing Molecules with Desired Properties and Reactivity.acs.org

By applying these principles, chemists can strategically design complex pyridine (B92270) derivatives like 5-Ethynyl-2-fluoro-4-methylpyridine, where the interplay of fluoro, ethynyl (B1212043), and methyl groups provides a unique chemical entity with tailored reactivity for further synthetic elaboration.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure and geometry, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For 5-Ethynyl-2-fluoro-4-methylpyridine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G+(d,p), are instrumental in determining its optimized geometry and electronic properties. nih.gov

The geometry of the pyridine (B92270) ring is influenced by its substituents. The fluorine atom at the 2-position, being highly electronegative, and the electron-donating methyl group at the 4-position, create a push-pull electronic effect within the ring. The ethynyl (B1212043) group at the 5-position further influences the electron distribution. DFT calculations can precisely predict the bond lengths and angles that result from these electronic interactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C2-F Bond Length | ~1.34 Å |

| C4-CH3 Bond Length | ~1.51 Å |

| C5-C≡C Bond Length | ~1.42 Å |

| C≡C Bond Length | ~1.21 Å |

| Pyridine Ring Bond Angles | ~118-122° |

Note: These values are illustrative and would be precisely determined by specific DFT calculations.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be employed. nih.gov While computationally more demanding than DFT, these methods provide a higher level of theory for calculating electronic energies and molecular properties, serving as a benchmark for DFT results. For a molecule like this compound, high-accuracy calculations can be particularly useful for refining the understanding of subtle electronic effects and for precise prediction of spectroscopic parameters.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would be expected to show the following features:

Negative Potential (Red/Yellow): The most negative potential is anticipated to be localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack. The fluorine atom will also exhibit a region of negative potential. nih.gov

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms, particularly the one attached to the ethynyl group, making them susceptible to nucleophilic attack. The carbon atoms of the pyridine ring attached to the electronegative fluorine and nitrogen atoms will also exhibit some positive character.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values for this compound (Illustrative)

| Region | Predicted Vs,max or Vs,min (kcal/mol) |

|---|---|

| Nitrogen Atom (Vs,min) | Highly Negative |

| Fluorine Atom (Vs,min) | Moderately Negative |

| Ethynyl Hydrogen (Vs,max) | Positive |

Note: These values are qualitative predictions. Precise values require specific calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy and distribution of these orbitals are key to understanding a molecule's behavior in chemical reactions. nih.gov

For this compound:

HOMO: The HOMO is likely to be a π-orbital distributed across the pyridine ring and the ethynyl group. The electron-donating methyl group will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. researchgate.net

LUMO: The LUMO is expected to be a π*-orbital, also delocalized over the aromatic system. The electron-withdrawing fluorine atom will lower the energy of the LUMO, making the molecule a better electron acceptor in reactions with nucleophiles. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 |

| LUMO | ~ -1.0 |

| HOMO-LUMO Gap | ~ 5.5 |

Note: These are estimated values based on related compounds and would be refined by specific calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For instance, DFT studies can be employed to model reactions such as nucleophilic aromatic substitution or reactions involving the ethynyl group. wur.nl

For example, in a nucleophilic aromatic substitution reaction, computational models could predict whether a nucleophile would preferentially attack at a specific carbon atom on the pyridine ring and determine the activation energy for this process. The presence of the fluorine atom as a potential leaving group and the electronic influence of the other substituents would be critical factors in these models.

Prediction of Spectroscopic Parameters

Computational methods are also powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be calculated. The predicted ¹⁹F NMR chemical shift would be particularly sensitive to the electronic environment around the fluorine atom. fluorine1.runih.gov

Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to predict the positions of characteristic IR absorption bands, such as the C≡C stretch of the ethynyl group and the C-F stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

Table 4: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Parameter | Value |

|---|---|---|

| ¹⁹F NMR | Chemical Shift (δ) | ~ -90 to -110 ppm (relative to CFCl₃) |

| IR | C≡C Stretch (ν) | ~ 2100-2150 cm⁻¹ |

| IR | C-F Stretch (ν) | ~ 1200-1300 cm⁻¹ |

| UV-Vis | λmax | ~ 270-290 nm |

Note: These are approximate values based on typical ranges for similar functional groups.

Intermolecular Interactions and Supramolecular Assembly Simulations

Computational and theoretical investigations into the intermolecular interactions and supramolecular assembly of this compound are crucial for understanding its solid-state behavior and for the rational design of co-crystals and functional materials. While specific simulation studies on this particular compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical studies on closely related fluorinated and ethynyl-substituted pyridine derivatives. These studies provide a framework for predicting the types of non-covalent interactions that likely govern the supramolecular architecture of this compound.

Modern computational chemistry, including methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), allows for the detailed analysis of various non-covalent interactions. mdpi.com These interactions are fundamental to crystal engineering and understanding the properties of bioactive compounds. nih.gov

Expected Intermolecular Interactions:

Based on the functional groups present in this compound (a pyridine ring, a fluorine atom, a methyl group, and an ethynyl group), several types of intermolecular interactions are expected to play a significant role in its self-assembly.

Halogen Bonding: The fluorine atom in the 2-position can act as a halogen bond acceptor. Studies on 2-halopyridines have shown their ability to form halogen bonds, with the strength and geometry of these bonds being influenced by the electronic properties of the pyridine ring. mdpi.comucmerced.edu Computational studies on other fluorinated compounds have also highlighted the role of fluorine in directing crystal packing through C–H···F and C–F···F interactions. rsc.org The presence of an electron-withdrawing fluorine atom can also influence the propensity of other atoms in the molecule to engage in intermolecular contacts. nih.gov

Hydrogen Bonding: The terminal hydrogen of the ethynyl group is acidic and can act as a hydrogen bond donor, forming C–H···N or C–H···F hydrogen bonds. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. The interplay and competition between hydrogen and halogen bonds are significant in determining the final supramolecular structure. mdpi.com

π-Interactions: The aromatic pyridine ring and the ethynyl group's triple bond can participate in π-stacking and π-hole interactions. mdpi.com Theoretical studies on pyridine-containing systems have demonstrated the importance of such interactions in their crystal packing and in the formation of larger assemblies. acs.org

Simulations and Energetics:

Computational simulations can quantify the energetics of these different interactions, providing a deeper understanding of the stability of various possible supramolecular synthons. For instance, DFT calculations are often employed to determine the interaction energies of dimers and larger clusters, while QTAIM analysis can characterize the nature and strength of specific bonds based on the topology of the electron density. mdpi.comresearchgate.net

The following table summarizes the types of intermolecular interactions and typical energy ranges observed in computational studies of related pyridine derivatives, which can be extrapolated to predict the behavior of this compound.

| Interaction Type | Donor | Acceptor | Typical Energy Range (kcal/mol) | Relevant Studies on Analogous Systems |

| Halogen Bond | C-X (X=Cl, Br, I) | N (pyridine) | 1.9 - 6.0 | mdpi.com |

| Hydrogen Bond | N-H, C-H | O, N, F | Variable (generally 1-10) | nih.govmdpi.com |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 1 - 5 | mdpi.comacs.org |

| π-hole Interaction | π-system | Anion/Lone Pair | Variable | mdpi.com |

It is important to note that the actual supramolecular assembly will be a result of the complex interplay and balance of all these potential interactions. The electronic effects of the fluorine, methyl, and ethynyl substituents on the pyridine ring will modulate the strength of these interactions. ucmerced.edumdpi.com Future computational studies focusing specifically on this compound would be invaluable for precisely determining its interaction hierarchy and predicting its crystal packing and polymorphism.

Applications As Advanced Chemical Building Blocks and in Material Science Research

Precursor for Complex Heterocyclic Systems

The terminal alkyne functionality of 5-Ethynyl-2-fluoro-4-methylpyridine is a powerful handle for constructing more complex heterocyclic systems through various cycloaddition reactions. The high reactivity of the carbon-carbon triple bond allows it to participate readily in reactions that form new rings, leading to novel scaffolds with potential applications in medicinal chemistry and materials science.

One of the most important reactions is the [3+2] cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govthermofisher.com This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the ethynyl (B1212043) group with an azide-containing molecule. This method is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. thermofisher.com

The ethynyl group can also act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. mdpi.com When reacted with a suitable diene, it can form a new six-membered ring fused to or spiro-linked to the parent pyridine (B92270) structure. The regioselectivity and stereoselectivity of these reactions can often be controlled by reaction conditions and the choice of catalyst. mdpi.com These reactions are instrumental in building molecular complexity rapidly from a relatively simple starting material.

Table 1: Cycloaddition Reactions Utilizing the Ethynyl Group

| Reaction Type | Reactant Partner | Resulting Heterocycle | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition (Click Chemistry) | Organic Azide (R-N₃) | 1,4-disubstituted 1,2,3-Triazole | High efficiency, mild conditions, bio-orthogonal. nih.govthermofisher.com |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Substituted Cyclohexadiene derivative | Forms six-membered rings, builds stereochemical complexity. mdpi.com |

| [2+2+2] Cycloaddition | Two Alkyne molecules | Substituted Benzene derivative | Catalyzed by transition metals, creates substituted aromatic systems. |

Monomer in the Synthesis of Conjugated Polymers and Oligomers

The presence of the ethynyl group allows this compound to serve as a monomer for the synthesis of conjugated polymers. The polymerization of acetylenic monomers can lead to polyacetylene-type structures with a backbone of alternating double bonds, which is responsible for their interesting electronic and optical properties. acs.orgnih.gov

The polymerization of ethynylpyridines can be initiated spontaneously or by using catalysts, leading to highly conjugated, and often colored, materials. acs.orgacs.org The pyridine ring itself is incorporated into the polymer side chain, and its electronic nature—along with the effects of the fluoro and methyl substituents—can significantly influence the properties of the final polymer. For instance, these substituents can modulate the polymer's solubility, thermal stability, and the energy levels of its frontier molecular orbitals (HOMO/LUMO), which in turn affects its conductivity and photoluminescence. nih.gov The resulting substituted polyacetylenes are often more stable to air than unsubstituted polyacetylene. acs.org

Table 2: Properties of Polymers Derived from Ethynylpyridines

| Property | Influence of Pyridine Monomer | Research Finding |

|---|---|---|

| Conjugation | The pyridine ring is part of the conjugated system's side chain, affecting electronic properties. | Polymers display extended conjugation, confirmed by UV-visible spectroscopy. acs.orgnih.gov |

| Solubility | Substituents on the pyridine ring enhance solubility in organic solvents. | Polymers are soluble in polar organic solvents and water, depending on the counterion. acs.org |

| Stability | The heterocyclic side groups can improve the oxidative stability of the polyacetylene backbone. | The resulting polymers are more stable to air oxidation compared to unsubstituted polyacetylene. acs.org |

| Electrochemical Behavior | The redox properties of the polymer can be tuned by the pyridine unit. | Cyclovoltammograms exhibit irreversible electrochemical behaviors, with kinetics controlled by reactant diffusion. nih.gov |

Component in the Design of Novel Ligands for Catalysis and Coordination Chemistry

In coordination chemistry, substituted pyridines are highly valuable as ligands for transition metal catalysts. The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons that can coordinate to a metal center, forming stable metal complexes. epfl.ch The electronic properties of the pyridine ring, and thus its coordinating ability, are modulated by the attached functional groups. The electron-withdrawing fluorine atom can influence the electron density at the nitrogen, while the ethynyl group provides a site for further modification, allowing for the creation of more complex ligand architectures, such as pincer-type ligands. epfl.chnih.gov

These ligands can stabilize various transition metals (e.g., iron, nickel, rhodium), creating catalysts for a range of organic transformations, including cross-coupling reactions, C-H activation, and polymerization. epfl.chrsc.org By systematically modifying the substituents on the pyridine ligand, chemists can fine-tune the steric and electronic environment around the metal center, thereby optimizing the catalyst's activity, selectivity, and stability. nih.govrsc.org The ability to create dipyrrin (B1230570) or terpyridine-based structures further expands the catalytic potential. nih.govrsc.org

Table 3: Potential Catalytic Applications of Metal Complexes with Pyridine-Based Ligands | Metal Center | Ligand Type | Potential Catalytic Reaction | Rationale | | --- | --- | --- | | Nickel (Ni) | Pincer (N-N-N) | Cross-coupling of alkyl halides | Pincer ligands stabilize the metal center, facilitating challenging C-C bond formations. epfl.ch | | Iron (Fe) | Terpyridine-like | Oxidation, Phenol Degradation | Iron is an abundant, low-cost metal; the ligand stabilizes active oxidation states. nih.gov | | Rhodium (Rh) | Dipyrrin-based | C-H Activation, Hydrosilylation | The ligand framework can be modified to control the steric and electronic properties for selective catalysis. rsc.orgacs.org |

Scaffold for the Development of Advanced Functional Materials

The unique electronic and structural features of this compound make it an attractive scaffold for creating advanced functional materials, particularly for applications in optoelectronics. nih.gov Materials for devices like Organic Light-Emitting Diodes (OLEDs) rely on organic molecules and polymers that possess specific energy levels for efficient charge transport and light emission. sigmaaldrich.comossila.com

Polymers derived from this compound, as discussed in section 6.2, can be designed to function as the emissive layer (EML) or charge-transport layers (HTL/ETL) in an OLED device. sigmaaldrich.com The fluorine substituent is particularly important as it tends to lower the HOMO and LUMO energy levels, which can be used to tune the emission color and improve the injection of charge carriers. nih.gov Furthermore, the rigid, planar structure of the heterocyclic systems that can be synthesized from this building block (section 6.1) is beneficial for charge mobility and can lead to materials with high photoluminescent quantum yields. nih.govmdpi.com

Table 4: Role of Molecular Components in Functional Materials (e.g., OLEDs)

| Component of Molecule | Role in Material Properties | Potential Impact on OLED Performance |

|---|---|---|

| Pyridine Ring | Provides a rigid, electron-deficient core. | Enhances electron transport and thermal stability. sigmaaldrich.com |

| Ethynyl Group | Enables polymerization to form conjugated backbones or functionalization to attach other moieties. | Forms the basis of emissive or charge-transport polymers. acs.org |

| Fluorine Atom | Lowers HOMO/LUMO energy levels due to its high electronegativity. | Tunes emission color (e.g., towards blue), improves charge injection, and can increase stability. nih.gov |

| Methyl Group | Increases solubility and can influence molecular packing in the solid state. | Improves processability for device fabrication. nih.gov |

Role in Scaffold Diversity-Oriented Synthesis (Chemical Libraries)

Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to generate collections of structurally diverse small molecules to explore chemical space and identify novel biological probes or drug leads. nih.govcam.ac.uk DOS focuses on creating skeletal diversity, moving beyond simple decoration of a single core structure. mskcc.orgcam.ac.uk

This compound is an ideal building block for DOS. It possesses multiple, orthogonally reactive sites that can be addressed in a stepwise fashion to generate a wide array of different molecular scaffolds. The "build/couple/pair" strategy is a common DOS approach where simple building blocks are first synthesized ("build"), then coupled together ("couple"), and finally undergo intramolecular reactions to form complex skeletons ("pair"). cam.ac.uk

Starting with this compound, a chemist can use the ethynyl group for cycloadditions or coupling reactions, the pyridine nitrogen for quaternization or N-oxide formation, and potentially activate other positions on the ring for substitution. Each of these transformations can lead to a different class of compounds, allowing a single starting material to be the foundation for a large and structurally diverse chemical library. nih.govresearchgate.net

Table 5: Illustrative Diversity-Oriented Synthesis Strategy

| DOS Phase | Reaction at Site | Intermediate/Product Class | Resulting Diversity |

|---|---|---|---|

| Build | N/A | This compound | Starting Scaffold |

| Couple (Path A) | Ethynyl Group: Click Reaction with R¹-N₃ | Pyridyl-Triazole | Appendage Diversity (R¹) |

| Couple (Path B) | Pyridine N: Alkylation with R²-X | N-Alkyl Pyridinium Salt | Appendage Diversity (R²) |

| Pair (from A) | Intramolecular reaction of R¹ | Fused/Spiro Heterocycle | Scaffold Diversity |

| Pair (from B) | Intramolecular reaction of R² | Bridged/Macrocyclic Pyridinium | Scaffold Diversity |

Structure Reactivity and Structure Property Relationships

Influence of Fluorine Substitution on Pyridine (B92270) Ring and Ethynyl (B1212043) Reactivity

The introduction of a fluorine atom to an aromatic ring, a process known as fluorination, imparts significant changes to the molecule's electronic structure and reactivity. nih.gov In the context of the pyridine ring, fluorine's high electronegativity makes it a powerful electron-withdrawing group through an inductive effect. scribd.com This modification generally lowers the electron density of the carbon framework of the pyridine ring. imperial.ac.uk

The substitution of fluorine for hydrogen on a pyridine ring introduces a new set of molecular orbitals to the π-system. nih.gov While this can lead to increased ring stability and resistance to certain addition reactions, it also enhances the pyridine ring's susceptibility to nucleophilic aromatic substitution (SNAr). nih.govnih.gov The high electronegativity of fluorine accelerates SNAr reactions; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine. nih.gov In 5-Ethynyl-2-fluoro-4-methylpyridine, the fluorine at the C2 position makes this site particularly susceptible to nucleophilic attack, a common trait for substituents at the α-position to the ring nitrogen. nih.govslideshare.net Ab initio studies have shown that fluorination at the C2 position of pyridine also leads to a noticeable increase in bond localization within the ring and shortens the adjacent C-N bond. deepdyve.com

Fluorine substitution also has a demonstrable effect on the reactivity of the ethynyl group. The presence of fluorine atoms can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of related poly(arylene-ethynylene) structures. aip.org This alteration of the electronic properties can influence the reactivity of the molecule in various chemical transformations. Furthermore, in complex molecular structures, the introduction of fluorine atoms can stabilize folded geometries through arene-perfluoroarene interactions, a factor that can be critical in designing molecules with specific conformational preferences. acs.org

Role of the Methyl Group in Modulating Steric and Electronic Effects

The methyl group at the C4 position of this compound introduces both electronic and steric effects that modulate the molecule's properties. Electronically, the methyl group is an electron-donating group through an inductive effect (+I). scribd.com This effect increases the electron density of the pyridine ring and the nitrogen atom, which in turn increases the basicity of the molecule compared to an unsubstituted pyridine. scribd.comresearchgate.net For example, the pKa of 4-methylpyridine (B42270) is higher than that of pyridine, indicating greater basicity. scribd.com This electron-donating nature can partially counteract the electron-withdrawing effects of the fluorine and ethynyl substituents.

From a steric perspective, the methyl group can hinder reactions at adjacent positions. researchgate.net In this specific molecule, the C4-methyl group can sterically influence the reactivity at the C3 and C5 positions. While the primary site for nucleophilic attack is the C2 position, the steric bulk of the methyl group could play a role in directing the approach of reagents and influencing the conformational preferences of the molecule. In related systems, steric interactions between methyl groups and adjacent protons have been shown to affect the dihedral angles between the pyridine ring and other substituents. msu.edu

Comparative Studies with Isomeric Fluoro-ethynyl-methylpyridines

| Property | This compound | 2-Ethynyl-3-fluoro-5-methylpyridine sigmaaldrich.com | 4-Ethynyl-2-fluoro-5-methylpyridine uni.lubldpharm.com | 2-Ethynyl-5-fluoro-3-methylpyridine frontierspecialtychemicals.com |

| Fluorine Position | C2 (α to N) | C3 (β to N) | C2 (α to N) | C5 (β to N) |

| Ethynyl Position | C5 (β to N) | C2 (α to N) | C4 (γ to N) | C2 (α to N) |

| Methyl Position | C4 (γ to N) | C5 (β to N) | C5 (β to N) | C3 (β to N) |

| Predicted Reactivity | Highly activated for SNAr at C2 due to fluorine. Ethynyl group is meta to nitrogen. Methyl group donates electron density. | Fluorine at C3 makes SNAr less favorable than at C2/C4. Ethynyl group at activated C2 position. | Highly activated for SNAr at C2. Ethynyl group at the activated C4 position may be susceptible to nucleophilic addition. | Fluorine at C5 has less of an activating effect for SNAr. Ethynyl group at the activated C2 position. |

In This compound , the fluorine at the C2 position strongly activates the molecule for nucleophilic aromatic substitution at that site. nih.gov The methyl group at C4 provides some electron donation, while the ethynyl group at C5 acts as an electron-withdrawing group.

For an isomer like 2-Ethynyl-3-fluoro-5-methylpyridine , the fluorine is at the C3 position, which is less activated towards nucleophilic substitution compared to the C2 or C4 positions. slideshare.net Here, the ethynyl group is at the highly activated C2 position, potentially making it a site for certain reactions.

In 4-Ethynyl-2-fluoro-5-methylpyridine , both the fluorine (at C2) and the ethynyl group (at C4) occupy positions that are highly susceptible to nucleophilic attack. slideshare.net This arrangement could lead to competitive reactions or sequential functionalization.

General Design Principles for Enhanced Reactivity and Selectivity in Functionalized Pyridines

The design of functionalized pyridines with specific reactivity and selectivity is a cornerstone of modern synthetic chemistry, crucial for applications in pharmaceuticals and materials science. nih.govresearchgate.net Several key principles have been established to control the outcomes of pyridine functionalization reactions.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-Ethynyl-2-fluoro-4-methylpyridine, and how do reaction conditions impact yield?

- Methodological Answer : Key synthetic strategies include:

-

Fluorodenitration : Using tetrabutylammonium fluoride (TBAF) to replace nitro groups with fluorine under mild conditions, preserving the ethynyl and methyl substituents .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the ethynyl position, requiring palladium catalysts and optimized ligand systems .

-

Substitution Reactions : Halogenation followed by nucleophilic substitution to install functional groups selectively.

-

Yield Optimization : Critical parameters include temperature control (e.g., <50°C to prevent side reactions) and solvent selection (polar aprotic solvents like DMF enhance reactivity).

Table 1 : Comparison of Synthetic Routes

Method Yield (%) Key Challenges Reference Fluorodenitration 65–75 Purification of fluorinated byproducts Suzuki-Miyaura Coupling 50–60 Ligand sensitivity

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer :

- NMR Spectroscopy : -NMR distinguishes fluorine environments, while -NMR identifies coupling between ethynyl protons and aromatic protons.

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming the ethynyl group's position .

Advanced Research Questions

Q. How do steric and electronic effects of the ethynyl group influence this compound's reactivity in medicinal chemistry applications?

- Methodological Answer :

- Steric Effects : The ethynyl group increases molecular rigidity, potentially improving binding affinity to enzyme active sites (e.g., CYP1B1 inhibition) .

- Electronic Effects : The electron-withdrawing fluorine and ethynyl groups enhance electrophilicity, favoring nucleophilic aromatic substitution. Computational studies (DFT) can model charge distribution and predict reaction sites .

- Case Study : In CYP1B1 inhibitors, pyridine derivatives with ethynyl groups at C2 showed 7.5× higher activity than non-ethynyl analogs due to optimized π-π stacking .

Q. How can contradictory data in biological activity assays (e.g., IC variability) be resolved for this compound?

- Methodological Answer :

- Assay Standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293), enzyme source (recombinant vs. native CYP1B1), and incubation time .

- Metabolic Stability Testing : Evaluate compound degradation in microsomal preparations to account for false negatives .

- Structural Validation : Confirm batch-to-batch consistency via HPLC and LC-MS to rule out impurities affecting activity.

Q. What computational strategies are recommended to predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., CYP1B1’s heme-binding pocket) .

- MD Simulations : Assess dynamic interactions over time (50–100 ns trajectories) to identify stable binding conformers .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity to guide structural modifications.

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

- Methodological Answer :

- Scale-Up Issues : Ethynyl group instability under prolonged heating; use flow reactors for precise temperature control .

- Purification : Replace column chromatography with recrystallization or distillation for large batches.

- Safety : Address pyridine derivative toxicity via closed-system handling and real-time gas monitoring .

Contradiction Analysis & Optimization

Q. Why do some studies report low solubility of this compound despite its polar substituents?

- Methodological Answer :

- Hydrogen Bonding : The ethynyl group’s linear geometry reduces hydrogen-bonding capacity.

- Solubility Enhancement : Co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) improve aqueous solubility.

- Experimental Validation : Use shake-flask method with UV/Vis quantification across pH 1–10 .

Q. How can researchers reconcile discrepancies in catalytic efficiency when using this compound in cross-coupling reactions?

- Methodological Answer :

- Ligand Screening : Test phosphine (e.g., XPhos) versus N-heterocyclic carbene ligands to optimize palladium catalyst turnover .

- Substituent Effects : Electron-donating methyl groups may deactivate the pyridine ring; introduce electron-withdrawing groups (e.g., nitro) to enhance reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.